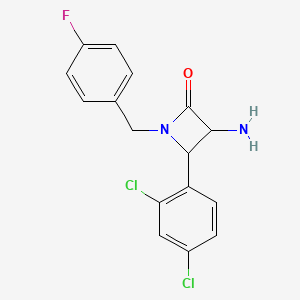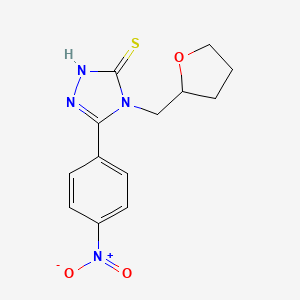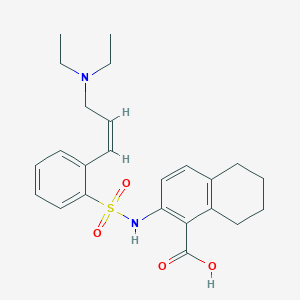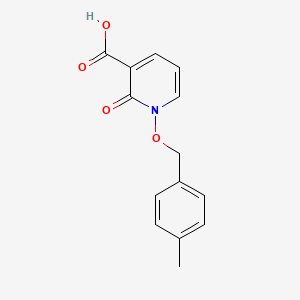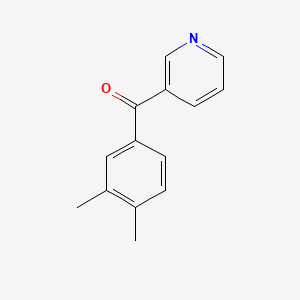
(3,4-Dimethylphenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a 3,4-dimethylphenyl group and a pyridin-3-yl group connected by a methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(pyridin-3-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of (3,4-dimethylphenyl)(pyridin-3-yl)methanol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(3,4-Dimethylphenyl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and carbonyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)(pyridin-4-yl)methanone
- (3,4-Dimethylphenyl)(pyridin-2-yl)methanone
- (3,4-Dimethylphenyl)(pyridin-3-yl)ethanone
Uniqueness
(3,4-Dimethylphenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and interactions compared to other positional isomers. This unique structure can result in distinct biological activities and applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO/c1-10-5-6-12(8-11(10)2)14(16)13-4-3-7-15-9-13/h3-9H,1-2H3 |
InChI Key |
IVLHAEUCXVVKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


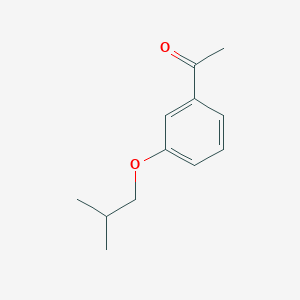

![(S)-5-(tert-Butoxycarbonyl)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B12997425.png)
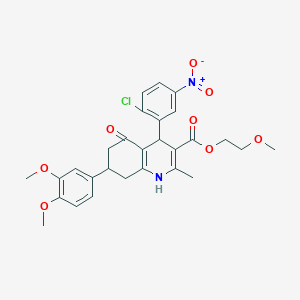

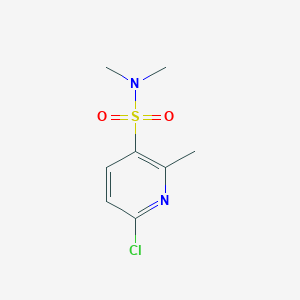
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12997447.png)

![2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12997457.png)

